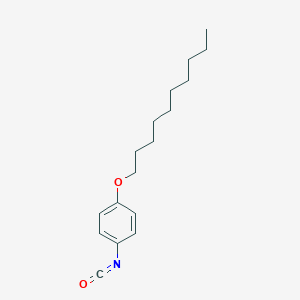
1-(Decyloxy)-4-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decyloxyphenyl isocyanate is an organic compound that belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a derivative of phenyl isocyanate with a decyloxy group attached to the phenyl ring, enhancing its hydrophobic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Decyloxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-decyloxyphenylamine with phosgene (COCl₂) to produce the isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to ensure safety and maximize yield .
Industrial Production Methods
Industrial production of isocyanates, including 4-decyloxyphenyl isocyanate, often utilizes the phosgene method due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates and the use of carbonylation reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-Decyloxyphenyl isocyanate undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Polymerization: Can form dimers and trimers through self-reaction.
Common Reagents and Conditions
Major Products
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Amine and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
4-Decyloxyphenyl isocyanate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-decyloxyphenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic sites on other molecules, forming stable covalent bonds. This reactivity is exploited in various chemical synthesis processes, where it acts as a key intermediate .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isocyanate: Lacks the decyloxy group, making it less hydrophobic.
Toluene diisocyanate (TDI): Contains two isocyanate groups and is widely used in polyurethane production.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in non-yellowing polyurethane products.
Uniqueness
4-Decyloxyphenyl isocyanate is unique due to its hydrophobic decyloxy group, which can influence the solubility and reactivity of the compound in various applications. This makes it particularly useful in specialized chemical synthesis and industrial applications where hydrophobic properties are desired .
Propiedades
Número CAS |
55835-02-4 |
|---|---|
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
1-decoxy-4-isocyanatobenzene |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-8-9-14-20-17-12-10-16(11-13-17)18-15-19/h10-13H,2-9,14H2,1H3 |
Clave InChI |
DFCNGQZLXRETNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


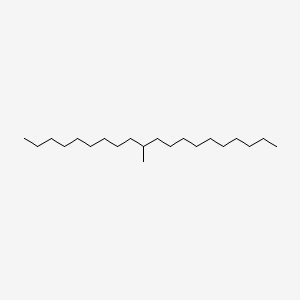


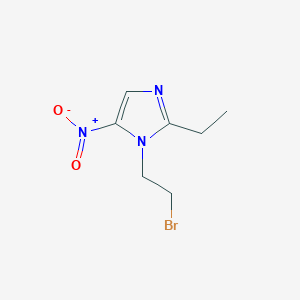


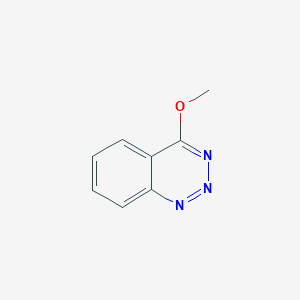
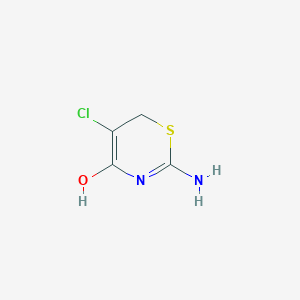
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
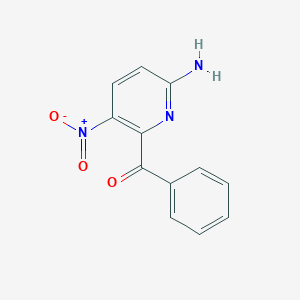

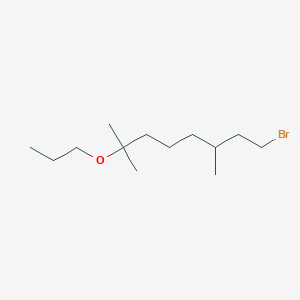
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
